
D-galactono-gamma-lactone
Descripción general
Descripción
D-galactono-gamma-lactone: is a chemical compound with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . . This compound is a white crystalline solid that is soluble in water and commonly used in various biochemical and industrial applications.
Aplicaciones Científicas De Investigación
D-galactono-gamma-lactone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a substrate in enzymatic studies, particularly in the study of lactonase enzymes.
Industry: It is used in the production of food additives and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-galactono-gamma-lactone can be synthesized through the oxidation of D-galactose. The process involves the use of an oxidizing agent such as bromine water or nitric acid under controlled conditions . The reaction typically proceeds as follows:
- Dissolve D-galactose in water.
- Add the oxidizing agent (e.g., bromine water) to the solution.
- Maintain the reaction mixture at a specific temperature (e.g., room temperature) for a certain period.
- Neutralize the reaction mixture and isolate the product through crystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-galactono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce D-galactaric acid.
Reduction: It can be reduced to form D-galactonic acid.
Hydrolysis: It can be hydrolyzed to yield D-galactose and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Oxidation: D-galactaric acid.
Reduction: D-galactonic acid.
Hydrolysis: D-galactose and water.
Mecanismo De Acción
D-galactono-gamma-lactone exerts its effects through its involvement in the biosynthesis of ascorbic acid. The enzyme L-galactono-gamma-lactone dehydrogenase catalyzes the oxidation of this compound to L-ascorbic acid (vitamin C) in plants . This reaction is crucial for the production of vitamin C, which is essential for various physiological functions, including collagen synthesis and antioxidant defense.
Comparación Con Compuestos Similares
- L-gulonic acid gamma-lactone
- L-mannono-1,4-lactone
- D-mannonic acid gamma-lactone
- D-gulonic acid gamma-lactone
Comparison: D-galactono-gamma-lactone is unique in its specific role in the biosynthesis of ascorbic acid. While other similar compounds, such as L-gulonic acid gamma-lactone and D-gulonic acid gamma-lactone, also participate in related biochemical pathways, this compound is particularly significant in the context of vitamin C production .
Propiedades
IUPAC Name |
(3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

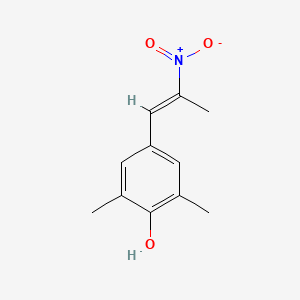



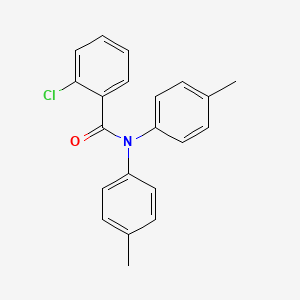

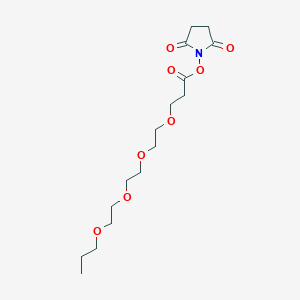
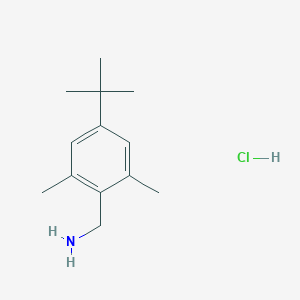

![cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B8120519.png)
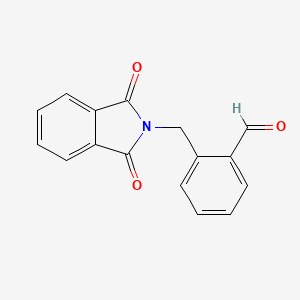
![azanium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B8120552.png)
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8120560.png)
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8120565.png)
